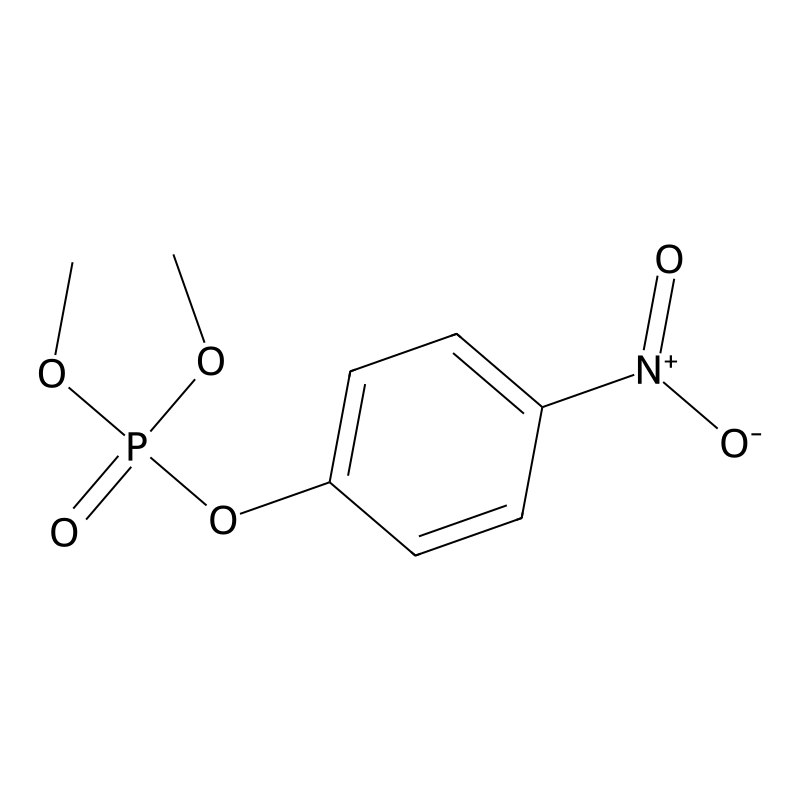

Methyl paraoxon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nerve Agent Simulant:

- MPO is a potent inhibitor of the enzyme acetylcholinesterase (AChE), similar to nerve agents like sarin and VX.

- This property makes it a valuable tool for researchers studying the mechanisms of nerve agent poisoning and developing antidotes.

- Studies utilize MPO at extremely low concentrations and under strict safety protocols due to its high toxicity. Source: Electrochemical detection of methyl-paraoxon based on bifunctional cerium oxide nanozyme with catalytic activity and signal amplification effect, NCBI: )

Environmental Fate and Degradation Studies:

- MPO serves as a model compound for studying the environmental fate and degradation of organophosphate insecticides.

- Researchers investigate how MPO behaves in soil, water, and air, including its breakdown by microorganisms and other environmental factors.

- This information is crucial for understanding the potential environmental impact of organophosphate pesticides. )

Biosensor Development:

- The high affinity of MPO for AChE makes it a target molecule for developing biosensors for its detection.

- These biosensors can be used for environmental monitoring, food safety testing, and research on nerve agent exposure.

- However, due to the inherent dangers of MPO, researchers are actively exploring alternative enzymes or safer model compounds for biosensor development. Source: Electrochemical detection of methyl-paraoxon based on bifunctional cerium oxide nanozyme with catalytic activity and signal amplification effect, NCBI: )

Methyl paraoxon is an organophosphate compound, specifically the more toxic metabolite of methyl parathion, which is widely used as an insecticide. Methyl paraoxon is characterized by its chemical formula and is typically a colorless to yellowish liquid with a pungent odor reminiscent of garlic or rotten eggs. It does not occur naturally in the environment; instead, it is formed through the degradation of methyl parathion in various environmental conditions, particularly in the presence of sunlight and moisture .

Methyl paraoxon acts as a potent inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, a neurotransmitter in the nervous system []. By binding irreversibly to the enzyme's active site, methyl paraoxon prevents acetylcholine degradation, leading to its buildup at nerve synapses. This excessive acetylcholine stimulation disrupts normal nerve impulse transmission, causing various health effects [].

Methyl paraoxon is a highly toxic compound and a severe health hazard.

Methyl paraoxon is primarily produced by the oxidative metabolism of methyl parathion. The key reaction involves the conversion of methyl parathion to methyl paraoxon by cytochrome P450 enzymes in the liver. This transformation enhances its toxicity, as methyl paraoxon exhibits significantly greater potency as a cholinesterase inhibitor compared to its precursor .

Key Reaction:- Metabolism:

Methyl paraoxon acts primarily as a potent inhibitor of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. This can cause symptoms such as muscle twitching, respiratory distress, and potentially death due to respiratory failure .

Toxicological Effects:- Acute Exposure: Symptoms include headaches, dizziness, confusion, and respiratory difficulties.

- Chronic Exposure: Long-term exposure may lead to neurological deficits and psychological changes .

Methyl paraoxon can be synthesized through several methods, primarily focusing on the oxidation of methyl parathion. The following methods are commonly employed:

- Oxidative Hydrolysis: Involves treating methyl parathion with oxidizing agents under controlled conditions.

- Photodegradation: Exposure to UV light can facilitate the transformation of methyl parathion into methyl paraoxon in aqueous environments .

- Biodegradation: Certain microbial processes can also convert methyl parathion into its more toxic form.

Research indicates that methyl paraoxon interacts with various biological systems beyond just acetylcholinesterase inhibition. Studies have shown that it may affect other enzymes and pathways involved in cellular signaling and metabolic processes. For instance, it can induce oxidative stress and alter inflammatory responses in exposed organisms .

Notable

Several compounds share structural similarities or biological activity with methyl paraoxon. A comparison highlights their unique properties:

| Compound | Chemical Formula | Potency (compared to Methyl Paraoxon) | Key Characteristics |

|---|---|---|---|

| Methyl Parathion | Less potent | Precursor to methyl paraoxon | |

| Paraoxon | Comparable | Active metabolite of parathion | |

| Dimethoate | Moderate | Used as an insecticide | |

| Malathion | Lower | Broad-spectrum organophosphate |

Uniqueness of Methyl Paraoxon

Methyl paraoxon stands out due to its significantly higher toxicity compared to its parent compound, methyl parathion, and other similar organophosphates. Its rapid metabolism and potent effects on cholinergic systems make it a critical compound for study in toxicology.

XLogP3

LogP

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic